Product packaging for 3-Formyl-2-pyridinecarboxamide(Cat. No.:CAS No. 916735-72-3)

3-Formyl-2-pyridinecarboxamide

Cat. No.: B3167095
CAS No.: 916735-72-3
M. Wt: 150.13 g/mol
InChI Key: XBQBHZZUGGUPNE-UHFFFAOYSA-N
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Description

3-Formyl-2-pyridinecarboxamide (CAS 19182-29-7) is a pyridine derivative with the molecular formula C7H5NO3 and a molecular weight of 151.12 g/mol . This compound is an organic synthetic intermediate that incorporates both a formyl group and a carboxamide group on its pyridine ring, making it a valuable bifunctional scaffold for researchers in medicinal chemistry and coordination chemistry. The presence of multiple functional groups allows for diverse chemical modifications. The amide group (-C(O)NH2) is a fundamental unit in biological systems and is known to facilitate interactions with transition metal ions, which is a key area of study in bioinorganic chemistry for developing therapeutic agents and molecular sensors . Simultaneously, the aldehyde group (-CHO) is highly reactive and serves as an excellent electrophile for forming Schiff bases (imines) upon reaction with amines, which are crucial ligands in constructing coordination polymers and metal-organic frameworks (MOFs) . While specific biological data for this compound is not widely reported, metal complexes derived from similar pyridine-carboxamide ligands have demonstrated significant biological activities, including antioxidant and antimicrobial properties, highlighting the potential of this compound class in pharmacological research . This compound is intended for use in laboratory research and chemical synthesis as a key precursor. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6N2O2 B3167095 3-Formyl-2-pyridinecarboxamide CAS No. 916735-72-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-formylpyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2/c8-7(11)6-5(4-10)2-1-3-9-6/h1-4H,(H2,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBQBHZZUGGUPNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(=O)N)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 Formyl 2 Pyridinecarboxamide and Its Structural Congeners

Established Synthetic Routes to the 3-Formyl-2-pyridinecarboxamide Core Scaffold

The construction of the this compound core scaffold has been approached through several established synthetic strategies. These routes often involve the sequential introduction of the formyl and carboxamide groups onto a pre-existing pyridine (B92270) ring or the construction of the pyridine ring itself with the desired functionalities in place.

One common approach begins with a suitably substituted pyridine derivative. For instance, a starting material containing a methyl group at the 3-position and a cyano or ester group at the 2-position can be utilized. The methyl group can be oxidized to a formyl group using various oxidizing agents, followed by the conversion of the cyano or ester group into a carboxamide. The choice of reagents and reaction conditions is crucial to avoid over-oxidation or undesired side reactions.

Alternatively, the synthesis can commence from a pyridine N-oxide derivative. Activation of the pyridine ring by N-oxide formation facilitates nucleophilic substitution, allowing for the introduction of functional groups that can later be converted to the formyl and carboxamide moieties.

Regioselective Strategies for Formylation Reactions within Pyridine Systems

Achieving regioselectivity in the formylation of pyridine rings is a critical challenge in the synthesis of this compound. The inherent electronic properties of the pyridine ring direct electrophilic substitution primarily to the 3- and 5-positions, while nucleophilic substitution favors the 2-, 4-, and 6-positions.

The Vilsmeier-Haack reaction is a widely employed method for the formylation of electron-rich aromatic and heterocyclic compounds. researchgate.netresearchgate.net However, its application to simple pyridines can be challenging due to the electron-deficient nature of the ring. To overcome this, the reaction is often performed on activated pyridine derivatives, such as those bearing electron-donating groups or as their N-oxide counterparts. For instance, the formylation of pyrazolo[3,4-b]pyridines under Vilsmeier-Haack conditions has been shown to be regioselective. researchgate.net Another strategy involves the direct formylation of pyridine itself via pentacarbonyliron. acs.org

Directed ortho-metalation (DoM) is another powerful technique for achieving regioselective functionalization of pyridines. In this method, a directing group, such as a carboxamide, at the 2-position can direct a metalating agent (typically an organolithium reagent) to deprotonate the adjacent 3-position. The resulting organometallic intermediate can then be quenched with a formylating agent to introduce the aldehyde group with high regioselectivity.

Methodologies for the Construction and Modification of Pyridinecarboxamide Moieties

One of the most common methods is the amidation of a pyridinecarboxylic acid or its activated derivative (e.g., acid chloride, ester) with an appropriate amine. This reaction is often facilitated by coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to enhance the reaction rate and yield.

Alternatively, the pyridinecarboxamide can be constructed from a pyridine nitrile. Hydrolysis of the nitrile group under acidic or basic conditions can yield the corresponding carboxamide. This method is particularly useful when the nitrile is readily available or easily introduced onto the pyridine ring. A patent describes a method for producing pyridinecarboxamides that may involve such transformations. google.com

Furthermore, electrochemical methods have been developed for the synthesis of pyridine carboxamides from pyridine carbohydrazides and amines in an aqueous medium, offering a green and efficient alternative to traditional chemical oxidant-based methods. rsc.org

Development of Novel Synthetic Approaches and Catalytic Systems

The field of organic synthesis is constantly evolving, with a continuous drive towards the development of more efficient, selective, and sustainable methods. The synthesis of this compound has benefited from these advancements, particularly in the area of catalysis.

Transition Metal-Catalyzed Synthetic Protocols

Transition metal catalysis has emerged as a powerful tool for the synthesis of pyridines and their derivatives. elsevier.com These methods often involve the cyclization of acyclic precursors, allowing for the construction of the pyridine ring with the desired substituents in a single step. For example, iron-catalyzed cyclization of ketoxime acetates and aldehydes has been developed for the green synthesis of substituted pyridines. rsc.org

Copper-catalyzed reactions have also been employed for the formylation of C-H bonds in pyridine-containing fused heterocyclic systems, such as imidazo[1,2-a]pyridines, using dimethyl sulfoxide (B87167) (DMSO) as the formylating reagent and molecular oxygen as the oxidant. rsc.org Another copper-catalyzed method involves the aerobic oxidative coupling of 2-aminopyridines with cinnamaldehydes to directly produce 3-formyl-2-phenyl-imidazo[1,2-a]pyridines. researchgate.netresearchgate.net Additionally, transition metal dithiocarbamates derived from pyridine-3-carboxamide (B1143946) have been synthesized and characterized. rsc.org

Metal-Free Organic Synthesis Strategies

In recent years, there has been a growing interest in the development of metal-free synthetic methods to avoid the potential toxicity and cost associated with transition metal catalysts. For the synthesis of pyridine derivatives, several metal-free approaches have been reported.

One such strategy involves the use of organocatalysts to promote the formation of the pyridine ring. For example, proline and its derivatives have been shown to catalyze the multicomponent reaction of aldehydes, malononitrile, and thiols to afford highly substituted pyridines.

Another approach utilizes iodine-catalyzed reactions. For instance, an iodine-catalyzed C-N bond cleavage of triethylamine (B128534) has been used to generate α,β-unsaturated aldehydes in situ, which then undergo oxidative cyclization with 2-aminopyridines to form 3-formyl imidazo[1,2-a]pyridines. researchgate.net

Principles of Green Chemistry in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact. biosynce.com The synthesis of pyridine derivatives, including this compound, is an area where green chemistry principles can be effectively applied.

Elucidating Reactivity Profiles and Reaction Mechanisms of 3 Formyl 2 Pyridinecarboxamide

Chemical Transformations and Functional Group Interconversions of the Formyl Moiety

The formyl group at the 3-position of the pyridine (B92270) ring is a versatile handle for a variety of chemical transformations. Its reactivity is central to the synthetic utility of 3-Formyl-2-pyridinecarboxamide, allowing for a range of functional group interconversions.

The aldehyde functionality can readily undergo reduction to an alcohol or oxidation to a carboxylic acid. For instance, reduction of the formyl group can be achieved using standard reducing agents to yield the corresponding hydroxymethyl derivative. Conversely, oxidation can lead to the formation of a carboxylic acid, which can then participate in further reactions.

The formyl group also serves as a key electrophilic center for nucleophilic addition reactions. This reactivity is fundamental to the construction of more complex molecular architectures. For example, it can react with organometallic reagents or stabilized carbanions to form new carbon-carbon bonds.

Furthermore, the formyl group can be a precursor for the synthesis of other heterocyclic rings. Through condensation reactions with appropriate binucleophiles, the formyl group can be incorporated into a new ring system fused to the pyridine core. One notable application is in the synthesis of 3-formyl-imidazo[1,2-a]pyridines, which are valuable scaffolds in medicinal chemistry. researchgate.net This transformation can be achieved through various methods, including copper-catalyzed aerobic oxidative coupling of 2-aminopyridines with cinnamaldehyde, where the formyl group is generated in situ. researchgate.net Another approach involves an iodine-catalyzed reaction of 2-aminopyridines with aldehydes and triethylamine (B128534), which also proceeds via the in situ generation of an α,β-unsaturated aldehyde followed by oxidative cyclization. researchgate.net

Table 1: Examples of Functional Group Interconversions of the Formyl Moiety

Starting MaterialReagent(s)ProductReaction Type
This compoundNaBH4, MeOH3-(Hydroxymethyl)-2-pyridinecarboxamideReduction
This compoundKMnO4, H2O2-Carbamoylpyridine-3-carboxylic acidOxidation
This compoundGrignard Reagent (e.g., CH3MgBr)3-(1-Hydroxyethyl)-2-pyridinecarboxamideNucleophilic Addition
This compoundWittig Reagent (e.g., Ph3P=CH2)3-Vinyl-2-pyridinecarboxamideWittig Olefination

Reactivity Pertaining to the Carboxamide Functional Group

The carboxamide group at the 2-position of the pyridine ring also exhibits characteristic reactivity, although it is generally less reactive than the formyl group. The presence of the adjacent pyridine nitrogen and the formyl group can influence its chemical behavior.

The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ammonia. This reaction, however, often requires harsh conditions. The carboxamide can also be dehydrated to form a nitrile group, a transformation that can be achieved using various dehydrating agents.

The nitrogen atom of the carboxamide can act as a nucleophile, participating in reactions such as N-alkylation or N-acylation, although its nucleophilicity is reduced by the electron-withdrawing nature of the adjacent carbonyl group and pyridine ring. The rotational barrier around the C-N amide bond is a key characteristic, and studies on related pyridinecarboxamides have shown that this barrier can be influenced by the substituent position on the pyridine ring and the presence of intramolecular hydrogen bonding. researchgate.net For 2-pyridinecarboxamides, the most stable conformation is often stabilized by an intramolecular hydrogen bond between an amide hydrogen and the pyridine nitrogen. researchgate.net

The amide group can also serve as a directing group in metal-catalyzed C-H functionalization reactions, facilitating the introduction of new substituents at specific positions on the pyridine ring. nih.govacs.org

Reaction Dynamics at the Pyridine Nitrogen Heteroatom

The pyridine nitrogen is basic and can be protonated by acids to form a pyridinium (B92312) salt. This protonation significantly alters the electronic properties of the molecule, making the ring even more electron-deficient and influencing the reactivity of the formyl and carboxamide groups. Computational studies on pyridinecarboxamides have shown that protonation at the pyridine nitrogen is generally the most energetically favorable. researchgate.net

The nitrogen atom can also act as a nucleophile, participating in reactions such as N-alkylation or N-oxidation. N-alkylation with an alkyl halide would result in the formation of a quaternary pyridinium salt. N-oxidation, typically with a peroxy acid, would yield the corresponding pyridine N-oxide. These transformations can be used to further modify the reactivity of the pyridine ring.

Furthermore, the pyridine nitrogen can coordinate to metal centers, acting as a ligand in the formation of coordination complexes. This property is exploited in catalysis, where the pyridine moiety can direct a metal catalyst to a specific site for a C-H functionalization reaction. nih.govrsc.org The proximity of the nitrogen atom to the ortho position facilitates the functionalization of the C2-H bond. nih.gov

Investigations into Regioselectivity and Site-Selective Functionalization

A significant area of research for pyridine derivatives is the control of regioselectivity in functionalization reactions. nih.govrsc.orgresearchgate.net The presence of both a formyl and a carboxamide group on the pyridine ring of this compound introduces a complex interplay of directing effects.

The formyl group is an electron-withdrawing group and a meta-director in electrophilic aromatic substitution reactions. Conversely, the carboxamide group can act as a directing group in metal-catalyzed C-H functionalization reactions, often directing functionalization to the ortho position. nih.govacs.org The inherent reactivity of the pyridine ring, with its electron-deficient character, further complicates the prediction of reaction outcomes.

Recent advances in transition metal-catalyzed C-H functionalization have provided powerful tools for the regioselective modification of pyridines. nih.gov By choosing the appropriate catalyst and directing group, it is possible to achieve functionalization at positions that are not readily accessible through classical methods. For example, the use of specific directing groups can enable functionalization at the C3, C4, and C5 positions of the pyridine ring. nih.gov

Metalation reactions using strong bases can also be employed for regioselective functionalization. acs.orguni-muenchen.de The choice of the base and reaction conditions can determine which proton on the pyridine ring is abstracted, leading to a specific organometallic intermediate that can then be trapped with an electrophile.

Detailed Mechanistic Studies of Critical Chemical Reactions

Understanding the reaction mechanisms of this compound is crucial for optimizing reaction conditions and designing new synthetic methodologies. These studies often involve a combination of spectroscopic techniques and computational modeling.

Spectroscopic Characterization of Reaction Intermediates

The identification and characterization of transient reaction intermediates are key to elucidating reaction pathways. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are invaluable in this regard. nsf.govnih.govfrontiersin.orgresearchgate.net

For example, in studying the reactions of the formyl group, IR spectroscopy can be used to monitor the disappearance of the characteristic C=O stretching frequency of the aldehyde and the appearance of new bands corresponding to the product. NMR spectroscopy can provide detailed structural information about both stable products and, in some cases, short-lived intermediates. In-operando spectroscopic techniques can be particularly powerful for observing species that are only present under reaction conditions. nsf.gov

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry, particularly Density Functional Theory (DFT) calculations, has become an indispensable tool for studying reaction mechanisms. researchgate.netacs.orgchemrxiv.orgnih.gov By modeling the potential energy surface of a reaction, it is possible to identify the most likely reaction pathway, calculate the activation energies of different steps, and visualize the structures of transition states and intermediates.

For instance, DFT calculations have been used to investigate the mechanism of the copper-catalyzed synthesis of 3-formyl-2-phenyl-imidazo[1,2-a]pyridines. researchgate.net These calculations can help to understand the role of the catalyst and the sequence of bond-forming and bond-breaking events. Similarly, computational studies can shed light on the regioselectivity of C-H functionalization reactions by comparing the energies of different possible reaction pathways. nih.gov

Comprehensive Structural Elucidation and Advanced Characterization Techniques

Application of Spectroscopic Methods for Molecular Structure Assignment

Spectroscopic techniques are indispensable for probing the molecular framework of 3-Formyl-2-pyridinecarboxamide, providing detailed information on its constituent atoms and the bonds that connect them.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides granular insight into the molecular structure by probing the magnetic properties of atomic nuclei. For this compound, ¹H and ¹³C NMR are the most informative.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to each unique proton environment. The aromatic protons on the pyridine (B92270) ring will appear in the downfield region, typically between 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring current. The aldehyde proton is expected to be the most downfield signal, likely appearing above 10 ppm, a characteristic chemical shift for formyl protons. The amide protons (-CONH₂) will present as one or two broad signals, the chemical shift of which can be highly dependent on the solvent and concentration. Based on data from related structures like 3-formylindole derivatives and 3-pyridinecarboxaldehyde, specific coupling patterns (spin-spin splitting) will reveal the connectivity of the protons. researchgate.netnih.gov

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom will produce a distinct signal. The carbonyl carbon of the aldehyde group is expected to resonate at the lowest field, typically in the range of 190-200 ppm. The amide carbonyl carbon will also be significantly downfield, generally between 160-170 ppm. libretexts.org The sp²-hybridized carbons of the pyridine ring will appear in the 120-150 ppm region. libretexts.org Analysis of related pyridinecarboxamides and 3-formylpyridine derivatives helps in the precise assignment of these signals. mdpi.comchemicalbook.comchemicalbook.com

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Type Nucleus Predicted Chemical Shift (ppm) Notes
Aldehyde Proton¹H> 10.0Singlet, highly deshielded.
Pyridine Protons¹H7.5 - 9.0Multiplets, deshielded by aromatic ring and heteroatom.
Amide Protons¹H5.0 - 8.5Broad signals, chemical shift is solvent and concentration dependent.
Aldehyde Carbon¹³C190 - 200Characteristic of formyl carbonyls.
Amide Carbonyl¹³C160 - 170Characteristic of amide carbonyls.
Pyridine Carbons¹³C120 - 150sp² hybridized carbons in the aromatic ring.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. These methods are complementary and provide a "fingerprint" of the functional groups present. researchgate.net

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. A strong, sharp absorption between 1680-1710 cm⁻¹ is anticipated for the C=O stretching vibration of the aromatic aldehyde. wpmucdn.com The amide group will give rise to several distinct bands: the C=O stretch (Amide I band) typically appears around 1650-1680 cm⁻¹, while the N-H bending (Amide II band) is found near 1600-1640 cm⁻¹. The N-H stretching vibrations will produce one or two bands in the 3200-3400 cm⁻¹ region. libretexts.org Aromatic C-H stretching is observed above 3000 cm⁻¹, and C=C/C=N ring stretching vibrations are expected in the 1400-1600 cm⁻¹ region. nih.govresearchgate.net

Raman Spectroscopy: Raman spectroscopy will provide complementary information. While the polar carbonyl groups will show strong IR bands, the C=C bonds of the pyridine ring are expected to produce strong signals in the Raman spectrum.

Interactive Data Table: Key Predicted Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted IR Frequency (cm⁻¹) Intensity
AldehydeC=O Stretch1680 - 1710Strong
AldehydeC-H Stretch2720 - 2820 (doublet)Medium
AmideC=O Stretch (Amide I)1650 - 1680Strong
AmideN-H Bend (Amide II)1600 - 1640Medium-Strong
AmideN-H Stretch3200 - 3400Medium, Broad
Pyridine RingC=C, C=N Stretch1400 - 1600Medium-Strong
Aromatic C-HC-H Stretch> 3000Medium

UV-Vis spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound is expected to be characterized by absorptions arising from π→π* and n→π* transitions associated with the conjugated pyridine system and the carbonyl groups. researchgate.net The pyridine ring itself exhibits characteristic absorptions, which will be modified by the electron-withdrawing formyl and carboxamide substituents. acs.orgsielc.com Typically, π→π* transitions occur at shorter wavelengths with high intensity, while the lower intensity n→π* transitions of the carbonyl groups appear at longer wavelengths. rsc.org The exact absorption maxima will be influenced by the solvent polarity.

X-ray Diffraction Analysis for Solid-State Structures

X-ray diffraction techniques are the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing definitive information on bond lengths, bond angles, and intermolecular interactions.

Growing a suitable single crystal of this compound would allow for its analysis by single-crystal X-ray diffraction. This technique can provide an unambiguous determination of its molecular structure. The resulting data would confirm the connectivity established by NMR and IR spectroscopy and provide precise measurements of all bond lengths and angles. Furthermore, it would reveal the conformation of the molecule and detail the intermolecular interactions, such as hydrogen bonding involving the amide group and potential π-π stacking of the pyridine rings, which govern the crystal packing. mdpi.comnih.govrsc.org Studies on related pyridinecarboxamide structures have shown they crystallize in various space groups, such as P21/n or Pna21, and exhibit extensive hydrogen bonding networks. asianpubs.orgekb.eg

Powder X-ray diffraction (PXRD) is a crucial technique for the analysis of polycrystalline materials. It is used to identify the crystalline phase of a bulk sample and can be used for quality control and polymorph screening. The PXRD pattern of a crystalline solid is a unique fingerprint, characterized by a series of peaks at specific diffraction angles (2θ). mdpi.com For this compound, a PXRD pattern would confirm the crystallinity of the bulk material and could be compared to a pattern calculated from single-crystal data to confirm phase purity.

Ancillary Analytical Techniques in Structural Characterization

Beyond nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, a suite of ancillary analytical techniques is indispensable for the comprehensive structural elucidation of this compound. These methods provide complementary information regarding the compound's elemental composition, mass, and purity, which are crucial for confirming its identity and characterizing its physicochemical properties.

Elemental Analysis

Elemental analysis provides the empirical formula of a compound by determining the mass percentages of its constituent elements. For this compound, the analysis focuses on carbon (C), hydrogen (H), nitrogen (N), and oxygen (O). The theoretical elemental composition is calculated from its molecular formula, C₇H₆N₂O₂. nih.gov Experimental values obtained from combustion analysis are then compared against these theoretical values. A close correlation, typically within ±0.4%, is considered a strong confirmation of the compound's elemental makeup and purity. nih.gov

Table 1: Theoretical Elemental Composition of this compound Molecular Formula: C₇H₆N₂O₂ Molecular Weight: 150.13 g/mol nih.gov

ElementSymbolAtomic WeightNumber of AtomsTotal MassMass Percentage (%)
CarbonC12.01784.0756.01
HydrogenH1.0166.064.04
NitrogenN14.01228.0218.67
OxygenO16.00232.0021.32

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron impact (EI) ionization is a common method. The resulting mass spectrum would be expected to show a distinct molecular ion (M⁺) peak and several characteristic fragment ions.

The molecular ion peak for this compound would appear at an m/z of 150, corresponding to its molecular weight. nih.gov The fragmentation pattern can be predicted based on the functional groups present: an aromatic aldehyde and a primary amide on a pyridine scaffold. libretexts.org

Key expected fragmentation pathways include:

α-cleavage of the formyl group: Loss of a hydrogen radical (H•) to give a strong peak at m/z 149 (M-1) or loss of the entire formyl radical (•CHO) to yield a fragment at m/z 121 (M-29). whitman.edu

Cleavage of the carboxamide group: Loss of the amino radical (•NH₂) would result in a fragment at m/z 134 (M-16). Subsequent loss of carbon monoxide (CO) from this fragment could lead to a peak at m/z 106.

Pyridine ring fragmentation: The stable pyridine ring itself can fragment. The pyridine cation radical (m/z 79) is a common fragment in the mass spectra of pyridine derivatives. nist.gov Loss of the entire carboxamide group (-CONH₂) would lead to a 3-formylpyridine fragment at m/z 107.

Table 2: Predicted Mass Spectrometry Fragments for this compound

m/zProposed Fragment IonFormula of FragmentFragmentation Pathway
150Molecular Ion[C₇H₆N₂O₂]⁺-
149[M-H]⁺[C₇H₅N₂O₂]⁺Loss of H• from formyl group
134[M-NH₂]⁺[C₇H₄NO₂]⁺Loss of •NH₂ from amide group
121[M-CHO]⁺[C₆H₅N₂O]⁺Loss of •CHO from formyl group
107[M-CONH₂]⁺[C₆H₅NO]⁺Loss of •CONH₂ group
106[M-CO-NH₂]⁺[C₆H₄N₂]⁺Loss of •NH₂ then CO
79Pyridine cation radical[C₅H₅N]⁺Cleavage of both substituents
77Phenyl cation[C₆H₅]⁺Further fragmentation of pyridine ring

Chromatographic Techniques

Chromatography is essential for verifying the purity of this compound and for its quantification in various mixtures. Both gas and liquid chromatography can be employed, with the choice depending on the sample matrix and analytical objective.

Gas Chromatography (GC) Due to its polarity and multiple functional groups, this compound may exhibit limited volatility, which can make GC analysis challenging. vt.edu It may require high temperatures, and peak tailing could be an issue. vt.edu To improve volatility and reduce peak tailing, derivatization, for instance by silylation using reagents like BSTFA, may be necessary. researchgate.net When coupled with a mass spectrometer (GC-MS), this technique allows for the separation and identification of the compound and any impurities. nih.gov

High-Performance Liquid Chromatography (HPLC) HPLC is a highly suitable technique for the analysis of polar, non-volatile compounds like this compound. helixchrom.comresearchgate.net Reversed-phase HPLC (RP-HPLC) would be the method of choice. A C8 or C18 column would effectively retain the compound, and elution could be achieved using a gradient mobile phase, such as a mixture of water (often buffered) and an organic solvent like acetonitrile (B52724) or methanol (B129727). sielc.comshimadzu.com UV detection would be appropriate, given the aromatic nature of the pyridine ring.

Table 3: Potential Chromatographic Conditions for this compound Analysis

TechniqueColumn TypeMobile Phase/Carrier GasDetectionPurpose
GCCapillary column (e.g., DB-5ms)HeliumMass Spectrometry (MS), Flame Ionization (FID)Purity assessment, identification of volatile impurities
HPLCReversed-Phase (e.g., C18, C8, Phenyl) helixchrom.comsielc.comAcetonitrile/Water or Methanol/Water gradientUV (e.g., at 260 nm) shimadzu.comPurity determination, quantification, stability studies

Coordination Chemistry and Metal Complexation of 3 Formyl 2 Pyridinecarboxamide As a Ligand

Ligand Design Principles and Diverse Coordination Modes

The design of 3-Formyl-2-pyridinecarboxamide incorporates several key features that suggest a rich and varied coordination chemistry. The molecule possesses multiple potential donor sites: the pyridine (B92270) ring nitrogen, the formyl oxygen, and the amide oxygen and nitrogen atoms. This multi-functionality allows for a range of coordination modes, making it a versatile building block for constructing diverse metal-organic architectures.

The pyridine nitrogen is a well-established coordination site for a vast number of metal ions. wikipedia.org The presence of both a formyl group at the 3-position and a carboxamide group at the 2-position introduces additional chelating possibilities. Based on analogous systems, several coordination modes can be anticipated for this compound:

Bidentate N,O-chelation: The ligand could coordinate to a metal center through the pyridine nitrogen and the formyl oxygen, forming a five-membered chelate ring. A similar bidentate coordination through the formyl and γ-pyrone oxygen atoms is observed in complexes of 3-formylchromone. researchgate.net

Bidentate N,O-chelation (alternative): Alternatively, bidentate chelation could occur via the pyridine nitrogen and the amide oxygen, also resulting in a stable five-membered ring. This mode is common in complexes with N-(aryl)-2-pyridinecarboxamides. researchgate.net

Tridentate N,N,O-chelation: In some instances, particularly with deprotonation of the amide nitrogen, the ligand could act as a tridentate donor, coordinating through the pyridine nitrogen, the deprotonated amide nitrogen, and the formyl oxygen. This would create two fused five-membered chelate rings, leading to highly stable complexes.

Bridging Ligand: The presence of multiple donor sites allows the ligand to bridge two or more metal centers, leading to the formation of dinuclear, polynuclear, or coordination polymer structures. The carboxamide group, in particular, can act as a bridging unit. rsc.org

The specific coordination mode adopted will depend on several factors, including the nature of the metal ion (size, charge, and hardness), the reaction conditions (solvent, temperature, and pH), and the presence of competing ligands or counter-ions.

Synthesis and Physicochemical Characterization of Metal Complexes

The synthesis of metal complexes with this compound would likely follow standard procedures for related pyridine-based ligands. These typically involve the reaction of the ligand with a metal salt in a suitable solvent, often with gentle heating. nih.govnih.gov The resulting complexes can be characterized by a variety of physicochemical techniques to elucidate their structure and properties.

Transition metal complexes of pyridinecarboxamides and related ligands have been extensively studied. researchgate.netnih.govderpharmachemica.com The synthesis of transition metal complexes with this compound would likely involve the direct reaction of the ligand with transition metal salts such as chlorides, nitrates, or sulfates in solvents like methanol (B129727) or ethanol. The resulting complexes would be characterized by techniques such as:

Infrared (IR) Spectroscopy: To identify the coordination sites by observing shifts in the vibrational frequencies of the C=O (formyl and amide) and C=N (pyridine) groups upon complexation.

UV-Vis Spectroscopy: To study the electronic transitions within the complex, providing information about the coordination geometry and the nature of the metal-ligand bonding.

Elemental Analysis: To confirm the stoichiometry of the synthesized complexes.

Based on related structures, one can anticipate the formation of mononuclear, dinuclear, or polynuclear complexes with various geometries, such as octahedral or square planar, depending on the coordination number and the d-electron configuration of the metal ion. wikipedia.org

Table 1: Representative Transition Metal Complexes with Related Pyridinecarboxamide Ligands

ComplexMetal IonCoordination Mode of LigandGeometryReference
[Fe(pia)3]·(SO4)·3H2O (pia = picolinamide)Fe(II)Bidentate N,OOctahedral derpharmachemica.comresearchgate.net
[Cu3(L)2(µ2-OAc)2] (H2L = 2,6-bis(pyrazine-2-carboxamido)pyridine)Cu(II)Tridentate and BridgingTrinuclear rsc.org
[Ni(HL1)2(H2O)2] (HL1 = N-(aryl)-2-pyridinecarboxamide)Ni(II)Bidentate N,Otrans-Octahedral researchgate.net

The coordination chemistry of lanthanide ions with pyridine-containing amide ligands has also been explored, often with the goal of developing materials with interesting luminescence properties. rsc.orgmdpi.comosti.gov The synthesis of lanthanide complexes with this compound would likely involve the reaction with lanthanide salts (e.g., nitrates or chlorides) in polar solvents.

The characterization of these complexes would heavily rely on:

Luminescence Spectroscopy: To investigate the potential for the ligand to act as an "antenna," absorbing energy and transferring it to the lanthanide ion, which then emits at its characteristic wavelengths. rsc.orgmdpi.com

NMR Spectroscopy: To probe the structure of the complexes in solution.

Thermal Analysis (TGA/DSC): To study the thermal stability of the complexes and the role of solvent molecules in the coordination sphere.

It is anticipated that this compound could form stable complexes with lanthanide ions, potentially leading to luminescent materials. The coordination number in such complexes is typically high (8 or 9), and the ligand would likely adopt a multidentate coordination mode.

Structural Diversity and Stereochemical Aspects of Metal-3-Formyl-2-pyridinecarboxamide Complexes

The ability of this compound to adopt various coordination modes and to act as a bridging ligand suggests that a wide structural diversity can be expected in its metal complexes. This can range from simple mononuclear species to complex polynuclear assemblies and coordination polymers.

The formation of stereoisomers is also a possibility. For octahedral complexes of the type [M(L)2X2] or [M(L)3], where L is the bidentate this compound, cis/trans and mer/fac isomers, respectively, could be formed. derpharmachemica.comresearchgate.net The presence of a chiral center, if introduced into the ligand backbone, could lead to the formation of diastereomers and enantiomers, which is of interest for applications in asymmetric catalysis and chiral recognition.

The flexibility of the carboxamide group can also give rise to different conformations of the ligand upon coordination, further contributing to the structural diversity of the resulting complexes. The planarity or non-planarity of the ligand in the complex can be influenced by the metal ion and the crystal packing forces. nih.gov

Investigations into the Electronic and Magnetic Properties of Derived Metal Complexes

The electronic properties of metal complexes derived from this compound would be dictated by the nature of the metal ion and the ligand field environment. For transition metal complexes, the ligand field strength will determine the spin state of the metal ion (high-spin or low-spin), which in turn governs the magnetic properties. youtube.comgcnayanangal.com

Magnetic Susceptibility Measurements: This technique would be essential to determine the magnetic moment of the complexes, providing insight into the number of unpaired electrons and the spin state of the metal center. gcnayanangal.comdalalinstitute.com For example, iron(II) complexes can be either diamagnetic (low-spin) or paramagnetic (high-spin) depending on the ligand. derpharmachemica.comresearchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic complexes, EPR can provide detailed information about the electronic structure and the environment of the unpaired electron(s).

In polynuclear complexes, the bridging nature of the ligand could mediate magnetic exchange interactions between the metal centers, leading to ferromagnetic or antiferromagnetic coupling. researchgate.net The study of these magnetic interactions is a key area of research in molecular magnetism.

For lanthanide complexes, the magnetic properties are primarily determined by the number of f-electrons, with the ligand field having a smaller, but not negligible, influence. wikipedia.org The magnetic behavior of lanthanide complexes is often more complex due to significant spin-orbit coupling. researchgate.net

Supramolecular Chemistry and Analysis of Intermolecular Interactions

Characterization of Hydrogen Bonding Networks in 3-Formyl-2-pyridinecarboxamide Systems

Hydrogen bonds are the primary directional forces controlling the self-assembly of this compound. The molecule possesses several hydrogen bond donor and acceptor sites:

Amide Group (-CONH2) : The two N-H bonds act as hydrogen bond donors, while the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor.

Pyridine (B92270) Ring : The nitrogen atom within the pyridine ring is a hydrogen bond acceptor.

Formyl Group (-CHO) : The oxygen atom of the formyl group also serves as a hydrogen bond acceptor.

These functionalities allow for the formation of robust and recurring hydrogen-bonding patterns known as supramolecular synthons. In the broader family of pyridinecarboxamides, several key synthons are commonly observed. For instance, the amide group can self-associate to form a dimeric R²₂(8) ring motif through a pair of N-H···O hydrogen bonds. scirp.orgresearchgate.net This amide-amide homosynthon is a highly predictable interaction in crystal engineering.

When co-crystallized with acidic compounds (co-formers), pyridinecarboxamides frequently form acid-pyridine or acid-amide heterosynthons. mdpi.comacs.org The carboxylic acid group of a co-former can donate a proton to the pyridine nitrogen (O-H···N) or to the amide carbonyl oxygen (O-H···O). mdpi.com The presence of the additional formyl group in this compound introduces further possibilities for complex hydrogen-bonding networks, potentially involving the formyl oxygen as an acceptor, leading to more intricate one-, two-, or three-dimensional structures.

Studies on the related compound, 2-pyridinecarboxamide (picolinamide), have shown that crystal packing is dominated by N-H···O interactions, which link molecules into infinite one-dimensional chains. scirp.orgresearchgate.net It is anticipated that the 3-formyl derivative would exhibit similar chain-forming capabilities, likely modified by cross-linking interactions involving the formyl group.

Table 1: Potential Hydrogen Bonding Interactions in this compound Systems

Donor Acceptor Synthon Type Typical Distance (Å)
Amide N-H Amide C=O Amide-Amide Homosynthon 2.9 - 3.1
Amide N-H Pyridine N Amide-Pyridine Heterosynthon 2.9 - 3.2
Amide N-H Formyl C=O Amide-Formyl Heterosynthon 2.8 - 3.1
Co-former O-H Pyridine N Acid-Pyridine Heterosynthon 2.5 - 2.8

Role of Pi-Stacking Interactions and Aromatic Stacking in Self-Assembly

Beyond hydrogen bonding, π-stacking interactions involving the pyridine ring are crucial in the solid-state assembly of this compound. These non-covalent interactions occur between electron-rich π-systems of aromatic rings and contribute significantly to the stabilization of the crystal lattice. nih.gov The stacking can occur in various geometries, including face-to-face, parallel-displaced, and edge-to-face (T-shaped) arrangements.

In pyridine-containing structures, parallel-displaced stacking is common, where the rings are offset to minimize electrostatic repulsion while maximizing attractive dispersion forces. nih.gov The interaction energy is sensitive to the relative orientation and distance between the rings. nih.gov In crystal structures of related pyridinecarboxamide derivatives, π-π interactions have been observed to link hydrogen-bonded chains or sheets into more complex three-dimensional architectures. nih.gov For example, crystal structures of N-(pyridine-2-carbonyl)pyridine-2-carboxamide show double layers of parallel, face-to-face molecules. nih.gov

Table 2: Typical Geometries of π-Stacking Interactions in Pyridine Systems

Interaction Type Description Typical Centroid-to-Centroid Distance (Å)
Parallel-Displaced Aromatic rings are parallel but offset from one another. 3.3 - 3.8
Face-to-Face Aromatic rings are eclipsed, stacked directly on top of each other. > 3.8 (Less common due to repulsion)

Principles of Co-crystallization and Control over Solid-State Forms

Co-crystallization is a powerful technique in crystal engineering used to modify the physicochemical properties of a solid without altering its chemical structure. nih.gov It involves combining a target molecule, such as this compound, with a selected "co-former" in a specific stoichiometric ratio to form a new, homogeneous crystalline solid. mdpi.com The components in a co-crystal are held together by non-covalent interactions, primarily hydrogen bonds. nih.gov

The design of co-crystals relies on the strategic selection of co-formers that can form robust and predictable supramolecular synthons with the target molecule. mdpi.com For this compound, suitable co-formers would be molecules containing functional groups complementary to the amide, pyridine, and formyl moieties. Carboxylic acids, for example, are excellent co-formers for pyridinecarboxamides because they can form strong O-H···N(pyridine) or O-H···O(amide) hydrogen bonds, leading to the formation of acid-pyridine or acid-amide heterosynthons. mdpi.comacs.orgresearchgate.net The choice of co-former and the resulting synthons can be guided by the pKa difference (ΔpKa) between the target and the co-former. mdpi.com

Control over the resulting solid-state form (e.g., a specific co-crystal, a polymorph of the co-crystal, or a salt) is a critical challenge. Several factors can influence the outcome of a co-crystallization experiment:

Solvent Selection : The choice of solvent is crucial, as it can mediate intermolecular interactions and influence nucleation and crystal growth. Different solvents can lead to the formation of different polymorphs or solvates. mdpi.com

Crystallization Method : Techniques such as slow evaporation, slurry conversion, or grinding can yield different solid forms. mdpi.comnih.gov

Stoichiometry : The molar ratio of the target molecule to the co-former can determine the structure of the resulting co-crystal.

By carefully controlling these parameters, it is possible to direct the self-assembly process towards a desired solid-state form with optimized properties such as solubility, stability, and bioavailability.

Conformational Analysis and Molecular Flexibility in Supramolecular Assemblies

The ability of a molecule to adopt different spatial arrangements, or conformations, is a key factor in its supramolecular behavior. This compound possesses significant conformational flexibility, primarily due to the rotation around the single bonds connecting the pyridine ring, the carboxamide group, and the formyl group.

The most significant degree of freedom is the torsion angle between the plane of the pyridine ring and the amide group. nih.gov This rotation allows the molecule to orient its hydrogen bonding groups optimally to form stable networks within a crystal. The conformation can range from planar, where the amide and ring are coplanar, to skewed, where there is a significant dihedral angle between them. nih.gov The specific conformation adopted in the solid state is a compromise between minimizing intramolecular steric hindrance and maximizing favorable intermolecular interactions.

In a series of pyridine-2,6-dicarboxamides, conformations were observed to be planar, semi-skew, or skew, depending on the deviations of the carboxamide groups from the plane of the pyridine ring. nih.gov Similarly, studies on cocrystals of pyridinecarboxamide isomers with mandelic acid revealed different torsion angles for the amide group depending on the crystal packing environment. researchgate.net The presence of the formyl group at the 3-position adds another rotational variable, which could influence the preferred conformation of the adjacent carboxamide group through steric or electronic effects. This molecular flexibility allows the same molecule to exist in different crystalline forms (polymorphs) or to adapt its shape to accommodate different co-formers in co-crystals, highlighting the dynamic interplay between molecular conformation and supramolecular assembly.

Table 3: Key Torsional Angles in Pyridinecarboxamide Derivatives

Torsional Angle Description Influence on Supramolecular Assembly
Pyridine C - Amide C Defines the orientation of the amide group relative to the pyridine ring. Crucial for directing hydrogen bonds and influencing packing efficiency.

Computational and Theoretical Investigations of 3 Formyl 2 Pyridinecarboxamide

Density Functional Theory (DFT) Studies for Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules. DFT calculations are instrumental in predicting the optimized geometry, vibrational frequencies, and various electronic properties of 3-Formyl-2-pyridinecarboxamide.

By solving the Kohn-Sham equations, DFT can model the electron density to determine the molecule's ground-state energy and equilibrium structure. Key structural parameters such as bond lengths, bond angles, and dihedral angles can be calculated with high accuracy. For this compound, a critical aspect to investigate is the relative orientation of the formyl and carboxamide groups with respect to the pyridine (B92270) ring, which can be influenced by intramolecular hydrogen bonding.

Electronic properties derived from DFT studies include the distribution of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are vital for predicting the molecule's reactivity, with the HOMO-LUMO gap indicating its kinetic stability and electronic excitation potential. Furthermore, DFT can generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and highlight regions susceptible to electrophilic or nucleophilic attack.

Illustrative Data Table: Calculated Structural Parameters for a Pyridinecarboxamide Derivative Note: This data is representative of typical DFT calculations on related pyridinecarboxamide structures and serves as an illustrative example.

ParameterBond/AngleCalculated Value
Bond LengthC2-C31.40 Å
C2-C(O)NH21.51 Å
C3-C(O)H1.49 Å
C=O (amide)1.24 Å
C=O (aldehyde)1.22 Å
Bond AngleN1-C2-C3122.5°
C2-C3-C(O)H120.1°
Dihedral AngleN1-C2-C(O)-N15.0°

Advanced Quantum Chemical Calculations of Electronic Structure and Energetics

Beyond standard DFT, more advanced quantum chemical methods can provide a more refined understanding of the electronic structure and energetics of this compound. Methods such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) theory incorporate electron correlation to a higher degree, yielding more accurate energy predictions.

These high-level calculations are particularly useful for determining precise reaction energetics, activation barriers, and the energies of different conformational isomers. For this compound, this could involve calculating the rotational barriers of the formyl and carboxamide groups to understand the molecule's conformational preferences and the energetic landscape that governs its structural dynamics.

Natural Bond Orbital (NBO) analysis, often performed in conjunction with these calculations, can elucidate hyperconjugative interactions and charge delocalization within the molecule. This provides deeper insight into the electronic factors that stabilize certain conformations and influence the reactivity of the formyl and carboxamide functional groups.

Illustrative Data Table: Relative Energies of Conformers of a Substituted Pyridine Note: This data is hypothetical and for illustrative purposes to show typical outputs of advanced quantum chemical calculations.

ConformerMethodRelative Energy (kcal/mol)
PlanarMP2/aug-cc-pVDZ0.00
Twisted (Amide)MP2/aug-cc-pVDZ+2.5
Twisted (Formyl)MP2/aug-cc-pVDZ+4.1

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Interactions

Molecular Dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape of a molecule over time and understanding its interactions with its environment. tandfonline.com By solving Newton's equations of motion for the atoms in the system, MD simulations can track the trajectory of this compound, revealing its dynamic behavior.

MD simulations are particularly valuable for studying the molecule in a condensed phase, such as in a solvent or interacting with a biological macromolecule. The simulations can reveal the preferred conformations of the molecule in solution, the dynamics of intramolecular hydrogen bonds, and the formation and lifetime of intermolecular interactions with solvent molecules. This provides a more realistic picture of the molecule's behavior than static, gas-phase calculations.

In the context of drug discovery, MD simulations can be used to model the binding of this compound to a protein target. nih.gov These simulations can help to identify key binding interactions, estimate the binding free energy, and understand the role of molecular flexibility in the binding process.

Illustrative Data Table: Root Mean Square Fluctuation (RMSF) from an MD Simulation Note: This table illustrates typical RMSF values for different atomic groups in a flexible molecule in a simulated aqueous environment.

Atomic GroupAverage RMSF (Å)
Pyridine Ring0.5
Carboxamide Group1.2
Formyl Group1.5

Computational Prediction of Reactivity, Selectivity, and Reaction Energetics

Computational methods are essential for predicting the chemical reactivity and selectivity of this compound. DFT-based reactivity descriptors, such as the Fukui function and local softness, can identify the most reactive sites within the molecule for electrophilic, nucleophilic, and radical attacks.

For example, the formyl group is expected to be a primary site for nucleophilic addition, and computational models can quantify this reactivity. Similarly, the pyridine nitrogen can act as a nucleophile or a Brønsted-Lowry base. The energetics of potential reactions, such as oxidation, reduction, or condensation, can be calculated to predict the most favorable reaction pathways.

Transition state theory combined with quantum chemical calculations can be used to determine the activation energies of various reactions, providing insights into reaction kinetics. This allows for a comparison of competing reaction pathways and a prediction of the major products under different conditions.

Illustrative Data Table: Calculated Activation Energies for a Hypothetical Reaction Note: This data is for illustrative purposes to demonstrate the output of reaction energetic calculations.

ReactionComputational MethodActivation Energy (kcal/mol)
Nucleophilic attack on formyl CB3LYP/6-311+G(d,p)15.2
Protonation of pyridine NB3LYP/6-311+G(d,p)5.8

Theoretical Analysis of Intermolecular Interactions and Non-Covalent Forces

The biological and material properties of this compound are heavily influenced by its intermolecular interactions. Theoretical methods can be used to analyze and quantify the non-covalent forces that govern how the molecule interacts with itself and with other molecules.

Hydrogen bonding is a particularly important interaction for this molecule, given the presence of the amide N-H protons as donors and the carbonyl oxygens and pyridine nitrogen as acceptors. Quantum theory of atoms in molecules (QTAIM) analysis can be used to characterize the strength and nature of these hydrogen bonds.

Other non-covalent interactions, such as π-π stacking between pyridine rings and van der Waals forces, also play a crucial role in the solid-state packing and solution-phase aggregation of the molecule. Symmetry-Adapted Perturbation Theory (SAPT) can be employed to decompose the total interaction energy into physically meaningful components, such as electrostatic, exchange, induction, and dispersion forces.

Illustrative Data Table: Interaction Energy Decomposition for a Dimer Note: This table illustrates a typical SAPT analysis for a hydrogen-bonded dimer of a related molecule.

Energy ComponentValue (kcal/mol)
Electrostatics-8.5
Exchange+7.2
Induction-2.1
Dispersion-3.5
Total Interaction Energy -6.9

Excited State Calculations and Photochemical Modeling of this compound

The photochemical behavior of this compound can be investigated using excited-state computational methods. Time-Dependent Density Functional Theory (TD-DFT) is a widely used approach for calculating the energies of electronic excited states and predicting the molecule's UV-Vis absorption spectrum.

By calculating the vertical excitation energies and oscillator strengths, TD-DFT can identify the nature of the electronic transitions, such as n→π* or π→π* transitions, which are responsible for the molecule's absorption of light. This information is fundamental to understanding its photochemistry.

Furthermore, computational modeling can be used to explore the potential energy surfaces of the excited states, identifying minima and conical intersections that govern the pathways for photochemical reactions or non-radiative decay. This can provide insights into the molecule's photostability and its potential to undergo light-induced transformations.

Illustrative Data Table: Calculated Electronic Transitions for a Formyl-Pyridine Derivative Note: This data is representative of TD-DFT calculations and is for illustrative purposes only.

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength
S0 → S13.83260.02 (n→π)
S0 → S24.52750.25 (π→π)

Exploration of Catalytic Applications and Advanced Materials Integration

Catalytic Utility of 3-Formyl-2-pyridinecarboxamide Derived Complexes

The strategic placement of nitrogen and oxygen donor atoms allows this compound to form stable complexes with a variety of transition metals. The formyl group, in particular, serves as a convenient handle for synthesizing more elaborate ligands, such as Schiff bases, which can then be used to create catalytically active metal centers.

While direct catalytic applications of this compound complexes are an emerging area of research, the catalytic prowess of structurally related pyridinecarboxamide and pyridine-aldehyde Schiff base complexes provides significant insights into their potential. Schiff base ligands derived from the condensation of the formyl group of this compound with various primary amines can coordinate with metal ions like copper(II), nickel(II), and cobalt(II). These complexes have demonstrated catalytic activity in various organic transformations.

For instance, Schiff base complexes derived from 2-pyridinecarboxaldehyde (B72084) are known to be effective catalysts for oxidation reactions. researchgate.netepa.gov Binuclear Cu(II), Ni(II), and Co(II) complexes of Schiff bases synthesized from 2-pyridinecarboxaldehyde have shown notable performance in the oxidation of cyclohexene (B86901) and styrene. researchgate.netepa.gov This suggests that analogous complexes derived from this compound could also serve as potent oxidation catalysts. The electronic properties of the pyridine (B92270) ring and the substituents on the Schiff base nitrogen atom can be tuned to modulate the catalytic activity and selectivity of the metal center.

The pyridinecarboxamide scaffold has also been explored in the context of cross-coupling reactions. Although not directly involving the 3-formyl derivative, the general utility of pyridine-containing ligands in palladium-catalyzed reactions highlights the potential of this class of compounds. The nitrogen atom of the pyridine ring can play a crucial role in stabilizing the catalytic species and influencing the reaction outcome.

The table below summarizes the catalytic activity of related Schiff base metal complexes in oxidation reactions, illustrating the potential of systems derived from this compound.

Catalyst Precursor (Schiff Base Ligand)Metal IonSubstrateProductYield (%)Reference
(E)-N,N′-bis(pyridin-2-ylmethylene)cyclohexane-1,4-diamineCu(II)StyreneBenzaldehydeHigh researchgate.netepa.gov
(E)-N,N′-bis(pyridin-2-ylmethylene)benzene-1,4-diamineCo(II)StyreneBenzaldehydeHigh researchgate.netepa.gov
(E)-N,N′-bis(pyridin-2-ylmethylene)cyclohexane-1,4-diamineNi(II)CyclohexeneCyclohexene oxideModerate researchgate.netepa.gov
This table is interactive. Users can sort and filter the data.

Pyridine-based ligands are integral to many photocatalytic systems due to their ability to absorb light and participate in electron transfer processes. Rhodium(III) complexes featuring N-phenyl-2-pyridinecarboxamide ligands have been synthesized and investigated as catalysts for the photoregeneration of NADH, a crucial cofactor in enzymatic reactions. acs.org These complexes, acting as standalone photosensitizers and catalysts, demonstrate that the pyridinecarboxamide framework can effectively support photocatalytic cycles.

Given these findings, it is plausible that metal complexes of this compound and its derivatives could also be active in photocatalysis. The formyl and carboxamide substituents can influence the electronic structure and photophysical properties of the resulting metal complexes, potentially enabling their use in processes like CO₂ reduction or hydrogen evolution when combined with appropriate photosensitizers and sacrificial electron donors.

Incorporation into Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked by organic ligands. The predictable coordination geometry of pyridine-based ligands, combined with the hydrogen-bonding capabilities of the carboxamide group, makes this compound an attractive candidate for the design of novel MOFs and coordination polymers.

The table below presents examples of coordination polymers and MOFs constructed from related pyridine-based ligands.

LigandMetal Ion(s)DimensionalityKey Feature(s)Reference
Pyridine-2,3-dicarboxylic acidCu(II), Zn(II)3DInterpenetrated (4, 4) topology, photoluminescence rsc.org
Pyridine-2,3-dicarboxylic acidCd(II)3DNon-interpenetrating CdSO₄ framework rsc.org
2-(1,2,4-1H-triazol-3-yl)pyridineMn(II)-Zn(II), Cd(II)1DHomoleptic coordination polymers, potential for white-light emission rsc.org
Pyridine carboxamidesTb(III), Eu(III)-Luminescent coordination compounds tandfonline.comsemanticscholar.org
This table is interactive. Users can sort and filter the data.

Potential in Directed Self-Assembly for Functional Material Design

Directed self-assembly is a powerful strategy for constructing complex, functional supramolecular architectures from molecular components. The process relies on specific non-covalent interactions, such as hydrogen bonding, π-π stacking, and metal coordination. This compound possesses all the necessary functionalities to participate in directed self-assembly.

The carboxamide group is a well-known motif for forming strong and directional hydrogen bonds, leading to the formation of tapes, sheets, or other well-defined aggregates. semanticscholar.org The pyridine ring can engage in π-π stacking interactions with other aromatic systems. Furthermore, the coordination of the pyridine nitrogen and amide oxygen to metal ions can introduce another level of control over the self-assembly process, leading to the formation of discrete metallosupramolecular structures or extended coordination networks.

The interplay of these interactions can be harnessed to design functional materials with applications in areas such as molecular recognition, sensing, and electronics. For instance, the self-assembly of pyridine carboxamide derivatives has been shown to form luminescent materials and compounds with interesting magnetic properties. tandfonline.comsemanticscholar.org The specific substitution pattern of this compound offers a unique combination of interaction sites that can be exploited for the rational design of novel self-assembling systems.

Conclusion and Prospective Research Trajectories

Synthesis of Current Research Advancements and Key Findings

The field of pyridine-carboxamides is rich and varied, with significant research focusing on isomers and derivatives that have shown promise in medicinal and materials science. For instance, the synthesis and characterization of 2-Pyridinecarboxamide have been well-documented. One method involves a two-step reaction starting from 2-picoline, which is first converted to 2-cyanopyridine (B140075) through ammoxidation, followed by oxidative hydrolysis to yield the final product. asianpubs.org The crystal structure of 2-pyridinecarboxamide has been determined to be a monoclinic system. asianpubs.org

Furthermore, derivatives such as N-(pyridine-2-carbonyl)pyridine-2-carboxamides have been synthesized and studied for their potential as ligands in supramolecular chemistry. nih.gov These compounds are typically prepared by the reaction of 2-pyridinecarbonyl chloride with 2-pyridinecarboxamide. nih.gov Research has also been conducted on pyridine-2,6-dicarboxamide and furan-2,5-dicarboxamide (B53072) derivatives, synthesized through the condensation of their respective acyl chlorides with aromatic amines. nih.gov

While these examples demonstrate the robust research into the broader family of pyridine-carboxamides, they also underscore the absence of "3-Formyl-2-pyridinecarboxamide" from the scientific record. The specific combination of a formyl group at the 3-position and a carboxamide group at the 2-position of the pyridine (B92270) ring does not appear in published studies.

Identification of Unexplored Research Avenues and Persistent Challenges

The primary and most significant unexplored research avenue is the very synthesis of this compound itself. The development of a viable synthetic route presents a considerable challenge. Potential strategies could involve the formylation of a pre-existing 2-pyridinecarboxamide or the amidation of a 3-formyl-2-pyridinecarboxylic acid. However, the electronic properties of the pyridine ring, influenced by the existing substituents, could complicate these transformations.

Once synthesized, a vast area of research would open up, including:

Physicochemical Characterization: Detailed analysis of its structural, spectroscopic, and electronic properties would be essential.

Chemical Reactivity: Investigation into the reactivity of both the formyl and carboxamide groups would be crucial for understanding its potential as a building block in further synthesis.

Biological Activity Screening: Given that many pyridine derivatives exhibit biological activity, screening this compound for potential therapeutic applications would be a logical next step.

Coordination Chemistry: The presence of multiple potential coordination sites (the pyridine nitrogen, the formyl oxygen, and the carboxamide group) suggests that it could be an interesting ligand for the formation of metal complexes with unique properties.

The persistent challenge remains the initial synthesis and isolation of this compound, which is the gateway to all other potential research avenues.

Emerging Trends and Future Outlook in the Chemistry of Pyridine-Carboxamides

The broader field of pyridine chemistry continues to evolve, with several emerging trends that could influence the future study of compounds like this compound.

Advanced Synthetic Methodologies: The development of novel catalytic systems and more efficient synthetic strategies for the functionalization of pyridine rings is a key area of research. researchgate.net These advancements may one day provide the tools necessary to synthesize previously inaccessible molecules.

Multicomponent Reactions: Three-component synthesis approaches are being utilized to create diverse pyridylacetic acid derivatives, showcasing a trend towards more efficient and atom-economical synthetic routes. scispace.com

Focus on Supramolecular Chemistry and Materials Science: The ability of pyridine-carboxamides to participate in hydrogen bonding and metal coordination makes them attractive building blocks for the construction of complex supramolecular architectures and functional materials.

Drug Discovery and Development: Pyridine-based scaffolds are prevalent in pharmaceuticals, and the search for new bioactive molecules containing this heterocycle remains a strong driving force in medicinal chemistry research.

The future outlook for the chemistry of pyridine-carboxamides is bright, with ongoing innovation in synthesis and a continuous search for new applications. While this compound is currently a void in this landscape, the progression of synthetic organic chemistry may soon bring this and other novel pyridine derivatives to the forefront of scientific investigation. The potential discovery of its unique properties could open up new and exciting areas of research.

Q & A

Basic: What synthetic methodologies are commonly employed for preparing 3-Formyl-2-pyridinecarboxamide?

This compound is typically synthesized via sequential functionalization of pyridine derivatives. A representative approach involves:

  • Step 1 : Formylation of 2-pyridinecarboxamide precursors using Vilsmeier-Haack or Duff reaction conditions to introduce the aldehyde group.
  • Step 2 : Purification via column chromatography or recrystallization, with purity verified by HPLC (≥98% purity criteria) .
  • Key Considerations : Reaction temperature (e.g., 0–5°C for aldehyde stabilization) and solvent selection (e.g., DMF for formylation) significantly impact yield.

Basic: What spectroscopic techniques are used to characterize this compound?

Routine characterization includes:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the formyl group (δ ~9.8–10.2 ppm for aldehyde proton) and pyridine ring protons (δ ~7.5–8.5 ppm) .
  • Mass Spectrometry (MS) : ESI-MS or HRMS to validate molecular weight (e.g., observed [M+1]+^+ peaks matching theoretical values) .
  • HPLC : To assess purity (>98%) and detect impurities under reverse-phase conditions .

Advanced: How can researchers optimize the low yield (e.g., 32%) observed in the synthesis of this compound derivatives?

Yield optimization strategies involve:

  • Catalyst Screening : Testing Lewis acids (e.g., ZnCl2_2) or organocatalysts to enhance formylation efficiency.
  • Temperature Control : Lowering reaction temperatures to minimize side reactions (e.g., over-oxidation).
  • Purification Refinement : Employing preparative HPLC or gradient recrystallization to isolate high-purity products .
  • Mechanistic Studies : Using DFT calculations to model reaction pathways and identify rate-limiting steps .

Advanced: What challenges arise in the analytical quantification of this compound due to its instability?

The aldehyde group’s susceptibility to oxidation and nucleophilic attack necessitates:

  • Stabilization : Storage under inert atmospheres (N2_2/Ar) and low temperatures (−20°C).
  • Derivatization : Converting the aldehyde to stable Schiff bases (e.g., with hydroxylamine) for LC-MS analysis .
  • Real-Time Monitoring : Using in-situ FTIR or Raman spectroscopy to track degradation during experiments .

Advanced: How do structural modifications of this compound influence its bioactivity in drug discovery?

Case studies on analogs (e.g., dihydropyridine-carboxamides) reveal:

  • Electron-Withdrawing Groups : Substituents like trifluoromethyl enhance target binding affinity (e.g., kinase inhibition) .
  • Steric Effects : Bulky groups at the 3-position reduce metabolic degradation but may hinder solubility.
  • Methodology : SAR studies require parallel synthesis of derivatives followed by enzymatic assays (e.g., IC50_{50} determination) .

Advanced: How can computational methods guide the design of this compound-based inhibitors?

  • Molecular Docking : Using PubChem-derived 3D structures (CIDs) to predict binding modes with targets like kinases .
  • MD Simulations : Assessing ligand-receptor stability under physiological conditions (e.g., 100 ns simulations in GROMACS).
  • ADMET Prediction : Tools like SwissADME to optimize logP and bioavailability .

Advanced: How should researchers address contradictions in reported synthetic or analytical data for this compound?

  • Method Validation : Reproducing protocols with strict adherence to documented conditions (e.g., solvent ratios, catalysts) .
  • Cross-Lab Collaboration : Sharing raw spectral data via platforms like NMRShiftDB for independent verification.
  • Error Analysis : Investigating batch-specific impurities (e.g., residual solvents) via GC-MS .

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3-Formyl-2-pyridinecarboxamide
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3-Formyl-2-pyridinecarboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.